3-Fluoro-N-({N'-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a phenyl group, and a hydrazinecarbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with N’-[(1E)-1-phenylpentylidene]hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include crystallization and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-ethylbenzamide
- 3-Fluoro-N-butyl-N-methylbenzamide
- 3-Fluoro-5-trifluoromethyl-N-(3-fluoro-5-trifluoromethylbenzoyl)-N-ethylbenzamide
Uniqueness
3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features, such as the presence of a hydrazinecarbonyl group and a phenylpentylidene moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22FN3O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-fluoro-N-[2-oxo-2-[(2E)-2-(1-phenylpentylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C20H22FN3O2/c1-2-3-12-18(15-8-5-4-6-9-15)23-24-19(25)14-22-20(26)16-10-7-11-17(21)13-16/h4-11,13H,2-3,12,14H2,1H3,(H,22,26)(H,24,25)/b23-18+ |
InChI Key |
ZTMIGYWHURTJAX-PTGBLXJZSA-N |
Isomeric SMILES |
CCCC/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=CC=C2 |
Canonical SMILES |
CCCCC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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